molecular formula C5H9NO B3065166 3-Amino-2-ethylacrolein CAS No. 30989-82-3

3-Amino-2-ethylacrolein

Cat. No.: B3065166
CAS No.: 30989-82-3
M. Wt: 99.13 g/mol
InChI Key: IWAPFSLIJDJZND-UHFFFAOYSA-N
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Description

3-Amino-2-ethylacrolein is a chemical compound with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol.

Preparation Methods

The synthesis of 3-Amino-2-ethylacrolein can be achieved through several routes. One common method involves the reaction of ethylacrolein with ammonia under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

3-Amino-2-ethylacrolein undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Amino-2-ethylacrolein has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 3-Amino-2-ethylacrolein involves its interaction with various molecular targets. It can form adducts with proteins and DNA, leading to changes in their structure and function. This compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components . The pathways involved in its action include mitochondrial disruption, membrane damage, and endoplasmic reticulum stress .

Comparison with Similar Compounds

3-Amino-2-ethylacrolein can be compared with other similar compounds such as:

    3-Aminoacrolein: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.

    2-Amino-3-ethylacrolein: Positional isomer with different chemical properties and uses.

    3-Amino-2-methylacrolein:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(aminomethylidene)butanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-5(3-6)4-7/h3-4H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAPFSLIJDJZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CN)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30989-82-3
Record name 2-(Aminomethylene)butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30989-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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